Oxolane-2-carbonyl isothiocyanate

Description

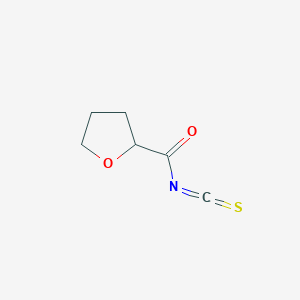

Structure

3D Structure

Properties

IUPAC Name |

oxolane-2-carbonyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(7-4-10)5-2-1-3-9-5/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCQFPWQZPHZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156948-59-2 | |

| Record name | oxolane-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxolane-2-carbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of oxolane-2-carbonyl isothiocyanate, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific literature for this exact compound, this document outlines a robust and well-established synthetic methodology based on analogous acyl isothiocyanates. Furthermore, it details the expected characterization protocols and data interpretation.

Introduction

Isothiocyanates (R-N=C=S) are a class of reactive compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their utility also extends to synthetic chemistry, where the isothiocyanate group serves as a versatile handle for the construction of various heterocyclic systems and thiourea derivatives.[3] The incorporation of an oxolane (tetrahydrofuran) ring, a common motif in many natural products and pharmaceuticals, into an isothiocyanate scaffold presents an opportunity to generate novel chemical entities with potential therapeutic applications. This compound, therefore, is a target of significant interest for generating libraries of bioactive molecules.

This guide will focus on a practical and efficient method for the synthesis of this compound, followed by a detailed description of the analytical techniques required for its full characterization.

Synthesis of this compound

The synthesis of acyl isothiocyanates is most commonly achieved by the reaction of an acyl chloride with a thiocyanate salt. This method is generally high-yielding and avoids the use of highly toxic reagents like thiophosgene.[4][5]

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from commercially available oxolane-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acyl chloride, which is then reacted in situ with a thiocyanate salt to yield the desired isothiocyanate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Materials:

-

Oxolane-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Potassium thiocyanate (KSCN)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile, anhydrous

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Synthesis of Oxolane-2-carbonyl chloride

-

To a solution of oxolane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude oxolane-2-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude oxolane-2-carbonyl chloride in anhydrous acetonitrile.

-

Add potassium thiocyanate (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic isothiocyanate peak around 2000-2100 cm⁻¹.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| FT-IR | A strong, sharp absorption band between 2000-2100 cm⁻¹ characteristic of the N=C=S asymmetric stretching vibration. A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. C-O-C stretching of the oxolane ring around 1050-1150 cm⁻¹. |

| ¹H NMR | Signals corresponding to the protons of the oxolane ring. The proton at the C2 position, adjacent to the carbonyl group, is expected to be the most downfield shifted multiplet. |

| ¹³C NMR | A signal in the range of 125-140 ppm for the carbon of the N=C=S group. A signal around 160-170 ppm for the carbonyl carbon. Signals corresponding to the four carbons of the oxolane ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₆H₇NO₂S (m/z = 157.02). |

Physicochemical Properties

| Property | Method | Expected Value |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₆H₇NO₂S |

| Molecular Weight | Mass Spectrometry | 157.19 g/mol |

| Appearance | Visual Inspection | Expected to be a colorless to pale yellow oil or low-melting solid. |

| Purity | HPLC or GC-MS | >95% after purification. |

Logical Workflow for Synthesis and Characterization

The overall process from starting material to a fully characterized product can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The outlined characterization plan will ensure the unambiguous identification and purity assessment of the final product. The availability of this compound will undoubtedly facilitate the exploration of new chemical space in the quest for novel therapeutic agents. Researchers and drug development professionals are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxolane-2-carbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for oxolane-2-carbonyl isothiocyanate is limited in publicly available literature. Therefore, this guide extrapolates its chemical properties and reactivity based on the well-established chemistry of analogous acyl isothiocyanates.

Core Chemical Properties

This compound is a bifunctional organic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a highly reactive acyl isothiocyanate moiety. The presence of the electron-withdrawing acyl group significantly influences the reactivity of the isothiocyanate functionality.[1]

Table 1: Predicted Chemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | 1156948-59-2 | Publicly available data. |

| Molecular Formula | C₆H₇NO₂S | Calculated from structure. |

| Molecular Weight | 157.19 g/mol | Calculated from structure. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid.[2] | General appearance of acyl isothiocyanates. |

| Boiling Point | Estimated to be in the range of 200-250 °C (with potential decomposition). | Extrapolated from similar structures. |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., acetone, acetonitrile, dichloromethane, THF).[1] | General solubility of acyl isothiocyanates. |

| Stability | Likely sensitive to moisture and heat; should be stored under anhydrous conditions at low temperatures.[3] | General stability of acyl isothiocyanates. |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for preparing acyl isothiocyanates. A common and effective route involves the reaction of an acyl chloride with a thiocyanate salt.[1]

References

Spectroscopic Analysis of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of oxolane-2-carbonyl isothiocyanate. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for the synthesis and subsequent spectroscopic analysis are also provided to guide researchers in their own investigations of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. The presence of both a reactive isothiocyanate group and a carbonyl moiety attached to a tetrahydrofuran (oxolane) ring suggests its potential as a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold in drug discovery. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and for monitoring its reactions. This guide provides a predictive analysis of its NMR, IR, and MS spectra, along with detailed methodologies for its synthesis and spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 4.6 - 4.8 | Triplet (t) | ~7-8 |

| H3, H3' | 2.1 - 2.3 | Multiplet (m) | - |

| H4, H4' | 1.9 - 2.1 | Multiplet (m) | - |

| H5, H5' | 3.9 - 4.1 | Multiplet (m) | - |

Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (C=O) | 165 - 170 | Carbonyl carbon, expected to be a sharp singlet. |

| C2 | 75 - 80 | Carbon adjacent to the ring oxygen and the carbonyl group, expected to be deshielded. |

| C3 | 28 - 32 | Methylene carbon. |

| C4 | 24 - 28 | Methylene carbon. |

| C5 | 68 - 72 | Methylene carbon adjacent to the ring oxygen. |

| C6 (-NCS) | 130 - 140 | Isothiocyanate carbon. The signal is often very broad or not observed ("near-silence") due to quadrupolar relaxation of the ¹⁴N nucleus and conformational flexibility[1]. |

Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to TMS at 0 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Isothiocyanate (-N=C=S) | 2000 - 2100 | Strong, Broad | Characteristic asymmetric stretching vibration of the isothiocyanate group. The broadness can sometimes resolve into multiple maxima[2]. |

| Carbonyl (C=O) | 1720 - 1740 | Strong | Stretching vibration of the acyl carbonyl group. |

| C-O-C Stretch (ether) | 1050 - 1150 | Strong | Asymmetric stretching vibration of the oxolane ring ether linkage. |

| C-H Stretch (alkane) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the oxolane ring. |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Notes |

| 157 | [C₆H₇NO₂S]⁺ | Molecular ion (M⁺). |

| 129 | [M - CO]⁺ | Loss of a carbonyl group. |

| 99 | [M - NCS]⁺ | Loss of the isothiocyanate group. |

| 85 | [Oxolane-2-carbonyl]⁺ | Fragment corresponding to the oxolane-2-carbonyl cation. |

| 72 | [CH₂NCS]⁺ | A common fragment for many alkyl isothiocyanates, though may be less prominent in this structure due to the acyl group. |

| 71 | [Oxolane]⁺ | Loss of the carbonyl isothiocyanate group. |

| 58 | [NCS]⁺ | Isothiocyanate radical cation. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Acyl isothiocyanates are commonly prepared by the reaction of an acyl chloride with a thiocyanate salt.

Reaction Scheme:

Oxolane-2-carbonyl chloride + KSCN → this compound + KCl

Materials:

-

Oxolane-2-carbonyl chloride (1 eq.)

-

Potassium thiocyanate (KSCN), dried (1.5 eq.)

-

Anhydrous acetone or acetonitrile

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

To the flask, add dried potassium thiocyanate and anhydrous acetone.

-

Stir the suspension and add oxolane-2-carbonyl chloride dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR analysis (disappearance of the acyl chloride C=O stretch and appearance of the -NCS stretch).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium thiocyanate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum. Be aware that the isothiocyanate carbon may be difficult to observe.

IR Spectroscopic Analysis

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

Sample Preparation:

-

Neat Liquid: Place a drop of the purified liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or the solvent and cell).

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometric Analysis

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Sample Preparation:

-

Direct Infusion (EI or ESI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and introduce it directly into the ion source.

-

GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be analyzed by gas chromatography-mass spectrometry. Dissolve the sample in a suitable solvent and inject it into the GC-MS system.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the proposed synthesis and analysis workflows.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

Stability and Degradation Pathways of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolane-2-carbonyl isothiocyanate is a reactive chemical entity with potential applications in organic synthesis and drug development. As an acyl isothiocyanate, its electrophilic nature governs its stability and reactivity profile. This technical guide provides an in-depth analysis of the anticipated stability and degradation pathways of this compound based on established principles of isothiocyanate chemistry. Due to a lack of specific literature on this particular compound, this guide extrapolates from data on analogous acyl isothiocyanates to predict its behavior under various conditions. The primary degradation pathways are expected to be hydrolysis and reactions with nucleophiles. Detailed experimental protocols for assessing stability are also presented, alongside visual representations of the core chemical transformations and experimental workflows to guide researchers in their investigations.

Introduction

Isothiocyanates (-N=C=S) are a class of highly reactive compounds utilized as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activity.[1][2][3] Acyl isothiocyanates, which feature a carbonyl group adjacent to the isothiocyanate moiety, are particularly reactive due to the electron-withdrawing nature of the acyl group, which enhances the electrophilicity of the isothiocyanate carbon.[4]

This compound, the subject of this guide, incorporates a saturated tetrahydrofuran (oxolane) ring. This structural feature is expected to influence its reactivity and stability compared to aromatic analogues like 2-furoyl isothiocyanate. This document aims to provide a comprehensive overview of the expected stability and degradation pathways of this compound to aid researchers in its handling, storage, and application.

Predicted Stability Profile

The stability of this compound is predicted to be influenced by several factors, summarized in the table below. The primary route of degradation is expected to be through nucleophilic attack on the highly electrophilic carbon of the isothiocyanate group.

| Factor | Predicted Effect on Stability | Rationale |

| Moisture/Water | Low Stability | Highly susceptible to hydrolysis, leading to the formation of the corresponding carbamic acid, which is unstable and decomposes.[5][6] |

| pH | pH-dependent | Hydrolysis is expected to be accelerated under both acidic and basic conditions.[7] |

| Temperature | Low Stability at Elevated Temperatures | Thermal decomposition is a known degradation pathway for isothiocyanates, potentially leading to the formation of various products.[8][9][10] |

| Nucleophiles | Low Stability | Reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively.[1][4][11] |

| Light | Moderate Stability | While some isothiocyanates can undergo photochemical rearrangement, thermal pathways are generally more significant for acyl isothiocyanates.[12] |

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed primarily through hydrolysis and reactions with other nucleophiles.

Hydrolysis

In the presence of water, this compound is expected to undergo hydrolysis to form an unstable N-(oxolane-2-carbonyl)carbamic acid. This intermediate would readily decompose to yield oxolane-2-carboxamide and carbon oxysulfide, or further to oxolane-2-carboxylic acid and thiocyanate. A proposed mechanism involves the nucleophilic attack of water on the isothiocyanate carbon.[5]

Caption: Proposed hydrolysis pathway of this compound.

Reaction with Nucleophiles

Acyl isothiocyanates are highly reactive towards a variety of nucleophiles.[4] This reactivity is a key consideration for both its degradation and its synthetic utility. For instance, reaction with a primary amine would yield a substituted thiourea.

Caption: General reaction with a primary amine nucleophile.

Experimental Protocols for Stability and Degradation Analysis

The following protocols are proposed for investigating the stability and degradation of this compound.

Materials and Reagents

-

This compound (synthesis may be required from oxolane-2-carbonyl chloride and a thiocyanate salt)[2][13]

-

HPLC-grade solvents (acetonitrile, water, methanol)

-

Buffers of various pH (e.g., phosphate, acetate, borate)

-

High-purity water

-

Analytical standards of potential degradation products (if available)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Temperature-controlled incubator or water bath

-

pH meter

-

Vortex mixer

-

Analytical balance

Experimental Workflow for Stability Testing

The general workflow for assessing the stability of this compound is depicted below.

Caption: General experimental workflow for stability analysis.

HPLC Method for Analysis

A reverse-phase HPLC method would be suitable for monitoring the degradation of this compound and the formation of more polar degradation products.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the parent compound and its degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 254 nm) or MS for identification of unknowns.

Summary and Recommendations

This compound is predicted to be a reactive molecule with limited stability, particularly in the presence of nucleophiles such as water. Its handling and storage should be conducted under anhydrous conditions, and its use in reactions should account for its high reactivity. For drug development professionals, this inherent reactivity could be harnessed for covalent modification of biological targets, but also presents a challenge for formulation and stability.

It is strongly recommended that experimental studies, following the protocols outlined in this guide, be conducted to confirm the stability profile and definitively identify the degradation products of this compound. This will provide a solid foundation for its effective use in research and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. researchgate.net [researchgate.net]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. 2-Furoyl isothiocyanate | 80440-95-5 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of Oxolane-2-carbonyl Isothiocyanate

Introduction

Oxolane-2-carbonyl isothiocyanate, a derivative of the versatile oxolane (tetrahydrofuran) ring system, presents a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of the reactive isothiocyanate group attached to a carbonyl function on a saturated heterocyclic scaffold suggests potential applications in organic synthesis and as a pharmacophore. Due to the limited availability of experimental and computational data on this specific molecule, this technical guide provides a comprehensive, forward-looking framework for its synthesis, characterization, and in-depth computational analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to explore the properties and potential of this compound through an integrated experimental and theoretical approach.

Experimental Protocols

A robust computational model relies on experimental data for validation. The following sections outline a plausible synthetic route and the necessary spectroscopic characterization methods.

Synthesis of this compound

The synthesis of acyl isothiocyanates is commonly achieved by the reaction of a corresponding acyl chloride with a thiocyanate salt.[1][2] A detailed protocol for the preparation of this compound is proposed as follows:

-

Precursor Preparation: The starting material, oxolane-2-carbonyl chloride (also known as tetrahydrofuran-2-carbonyl chloride), is commercially available.[3][4][5][6] Ensure it is handled under anhydrous conditions due to its sensitivity to moisture.

-

Reagent Preparation: Potassium thiocyanate (KSCN) should be thoroughly dried before use, for example, by melting under vacuum, to prevent hydrolysis of the acyl chloride.[1]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution:

-

A solution of dried potassium thiocyanate (1.1 equivalents) in a dry aprotic solvent (e.g., acetone or acetonitrile) is added to the flask.

-

Oxolane-2-carbonyl chloride (1.0 equivalent), dissolved in the same dry solvent, is added dropwise from the dropping funnel to the stirring suspension of KSCN at room temperature.

-

The reaction of acyl chlorides with thiocyanate salts typically proceeds to form the more stable isothiocyanate isomer.[2]

-

After the addition is complete, the reaction mixture is gently refluxed for 1-2 hours to ensure complete conversion. The progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR spectroscopy to observe the disappearance of the acyl chloride carbonyl peak and the appearance of the strong, characteristic isothiocyanate absorption.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated potassium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure. The expected data are summarized below.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| FTIR | N=C=S (Isothiocyanate) | ~2100-2000 cm⁻¹ (strong, broad) | The most characteristic peak for an isothiocyanate.[7] |

| C=O (Carbonyl) | ~1720-1700 cm⁻¹ (strong) | Typical for an acyl isothiocyanate. | |

| C-O-C (Ether) | ~1150-1050 cm⁻¹ (strong) | Characteristic of the oxolane ring.[8] | |

| ¹H NMR | H at C2 (α to C=O) | ~4.5-4.8 ppm | Deshielded by both the carbonyl group and the ring oxygen. |

| H at C5 (α to O) | ~3.8-4.2 ppm | Protons adjacent to the ether oxygen. | |

| H at C3, C4 | ~1.9-2.3 ppm | Methylene protons of the oxolane ring. | |

| ¹³C NMR | N=C=S (Isothiocyanate) | ~130-150 ppm | This signal can be broad and difficult to observe due to the quadrupolar relaxation of the ¹⁴N nucleus.[9] |

| C=O (Carbonyl) | ~165-175 ppm | Typical range for an acyl carbonyl carbon. | |

| C2 (α to C=O) | ~75-85 ppm | ||

| C5 (α to O) | ~65-75 ppm | ||

| C3, C4 | ~25-35 ppm |

Quantum Chemical Calculation Methodology

This section details a robust computational workflow for investigating the structural, electronic, and spectroscopic properties of this compound.[10][11][12][13]

Step 1: Initial Structure and Conformational Analysis

The first step involves generating a 3D structure of the molecule. Due to the flexibility of the oxolane ring and the rotation around the C-C and C-N bonds, the molecule can exist in multiple conformations. A thorough conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) is crucial to identify the lowest-energy conformers. The most stable conformers should then be used as starting points for higher-level calculations.

Step 2: Geometry Optimization

The geometry of the most stable conformer(s) must be optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost.

-

Recommended Functional: B3LYP is a widely used hybrid functional that often provides reliable geometries for organic molecules. More modern functionals like ωB97X-D or M06-2X can also be employed, which include empirical dispersion corrections important for non-covalent interactions.

-

Recommended Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. This set includes diffuse functions (+) for accurately describing lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

Confirmation of a Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the infrared spectrum. These theoretical frequencies are often systematically overestimated and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison with experimental data.

Step 4: Electronic Structure and Reactivity Descriptors

With the optimized geometry, a wealth of information about the molecule's electronic structure and reactivity can be obtained.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. This is invaluable for predicting sites of reaction.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution (Mulliken or NBO charges), hybridization, and donor-acceptor interactions within the molecule.

Step 5: Prediction of NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR isotropic shielding constants. These values can be converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

Presentation of Predicted Data

The following tables summarize the proposed calculations and the type of quantitative data that would be generated.

Table 1: Proposed Quantum Chemical Calculation Parameters

| Calculation Type | Method/Functional | Basis Set | Purpose |

| Geometry Optimization | DFT / B3LYP | 6-311+G(d,p) | Obtain the lowest energy molecular structure. |

| Frequency Analysis | DFT / B3LYP | 6-311+G(d,p) | Confirm energy minimum, predict IR spectrum. |

| Electronic Properties | DFT / B3LYP | 6-311+G(d,p) | Calculate HOMO/LUMO energies, MEP, NBO charges. |

| NMR Prediction | DFT / GIAO-B3LYP | 6-311+G(d,p) | Predict ¹H and ¹³C chemical shifts. |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | N=C=S | ~2080 | Strong |

| Symmetric Stretch | C=O | ~1710 | Strong |

| Asymmetric Stretch | C-O-C | ~1100 | Strong |

| C-H Stretches | Aliphatic CH₂ | ~2980-2850 | Medium-Strong |

Note: Values are estimates prior to calculation and scaling.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (Example) | Significance |

| HOMO Energy | -7.0 eV | Electron-donating ability; site of oxidation. |

| LUMO Energy | -1.5 eV | Electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~3.5 D | Measure of overall molecular polarity. |

This technical guide outlines a systematic and integrated approach for the comprehensive study of this compound. By combining a plausible synthetic protocol with a detailed roadmap for state-of-the-art quantum chemical calculations, this document provides the necessary framework for researchers to elucidate the molecule's fundamental properties. The data generated from such studies—including optimized geometry, vibrational signatures, electronic characteristics, and predicted NMR spectra—will be invaluable for understanding its reactivity, stability, and potential for application in drug design and materials science, thereby filling a critical knowledge gap in the chemical literature.

References

- 1. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrahydrofuranyl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]

- 4. 52449-98-6|Oxolane-2-carbonyl chloride| Ambeed [ambeed.com]

- 5. Oxolane-2-carbonyl chloride | 52449-98-6 [sigmaaldrich.com]

- 6. Buy Oxolane-2-carbonyl chloride | 52449-98-6 [smolecule.com]

- 7. Vibrational analyses of carbonyl isocyanates and isothiocyanates [dspace.library.uvic.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

Solubility Profile of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of oxolane-2-carbonyl isothiocyanate. In the absence of specific published quantitative data for this compound, this document outlines the predicted solubility in common organic solvents based on its structural attributes and the general principles of isothiocyanate solubility. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, ensuring reproducible and accurate measurements. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, formulation, and application of this and structurally related compounds.

Predicted Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.

The structure of this compound includes:

-

An oxolane (tetrahydrofuran) ring : This cyclic ether moiety is moderately polar and can act as a hydrogen bond acceptor.[2] Tetrahydrofuran itself is miscible with water and a wide range of organic solvents.[3][4]

-

A carbonyl group : This is a polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

An isothiocyanate group (-N=C=S) : This group contributes to the molecule's reactivity and has some polar character.[5]

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents aligns well with the polar functionalities of the solute, facilitating strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate dissolution, though the non-polar aspects of the solute may limit miscibility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The presence of the polar carbonyl, ether, and isothiocyanate groups will likely limit solubility in highly non-polar solvents. Some solubility may be observed due to the hydrocarbon backbone of the oxolane ring. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. |

It is important to note that these are predictions. For precise quantitative data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment at hand.

Gravimetric Method

This is a classic and straightforward method for determining solubility.[6][7]

Principle: A saturated solution is prepared, and a known volume of the supernatant is evaporated to dryness. The weight of the remaining solute is then used to calculate the solubility.

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.[8]

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) can be employed for this purpose.

-

-

Solvent Evaporation:

-

Transfer the known volume of the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a small beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

The difference between the final and initial weight of the container gives the mass of the dissolved solute.

-

-

Calculation:

-

Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

-

The following diagram illustrates the workflow for the gravimetric determination of solubility.

UV/Visible Spectroscopy Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Visible range. It is generally faster than the gravimetric method and requires less material.[9][10][11]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Detailed Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV/Vis spectrophotometer to find the wavelength at which the absorbance is highest.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution:

-

Follow step 1 of the gravimetric method.

-

-

Sample Preparation and Measurement:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility (g/L) = Concentration of saturated solution (g/L)

-

The logical relationship for determining solubility using UV/Vis spectroscopy is depicted below.

Conclusion

References

- 1. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. measurlabs.com [measurlabs.com]

- 11. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of Oxolane-2-carbonyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for oxolane-2-carbonyl isothiocyanate was publicly available at the time of this writing. The following guidelines are based on the known hazards of structurally similar compounds, including other acyl isothiocyanates and chemicals containing an oxolane (tetrahydrofuran) moiety. Users must conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a reactive chemical intermediate of interest in organic synthesis and drug discovery. Its structure combines the reactive isothiocyanate group with an oxolane (tetrahydrofuran) ring, suggesting its utility in constructing complex heterocyclic scaffolds. However, the inherent reactivity of the acyl isothiocyanate functional group necessitates stringent safety protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety, handling, and storage guidelines for this compound, based on data from analogous compounds.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its acute toxicity, corrosivity, and high reactivity, particularly with water.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

-

EUH014: Reacts violently with water.[1]

-

EUH029: Contact with water liberates toxic gas.[1]

Hazard Pictograms:

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe vapours.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

Quantitative Data Summary

The following table summarizes key quantitative data extrapolated from similar isothiocyanate compounds. These values should be considered estimates and handled with appropriate caution.

| Property | Value | Source Analogue(s) |

| Physical State | Liquid | Furan-2-carbonyl isothiocyanate[4] |

| Appearance | Light yellow (anticipated) | 2-(Ethoxycarbonyl)phenyl isothiocyanate[3] |

| Odor | Irritating | 2-(Ethoxycarbonyl)phenyl isothiocyanate[3] |

| Boiling Point | 130 - 132 °C (at 760 mmHg) | Ethyl isothiocyanatoformate |

| Melting Point | -6 °C | Ethyl isothiocyanatoformate |

| Density | 0.995 g/cm³ (at 25 °C) | Ethyl isothiocyanatoformate |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and adverse reactions.

Engineering Controls:

-

All handling must be conducted in a certified chemical fume hood with sufficient ventilation.[1]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be changed immediately upon contamination.

-

Clothing: A flame-retardant lab coat and additional chemical-resistant apron are required.[1] All skin must be covered.

-

-

Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Handling Practices:

-

Avoid direct contact with the substance.[1]

-

Do not handle in a confined space.[1]

-

Avoid the formation or spread of mists in the air.[1]

-

Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[2][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands and face thoroughly after handling.[3]

Storage Guidelines

Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][3]

-

Inert Atmosphere: This compound is moisture-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[1][5]

-

Container: Keep the container tightly closed and store it in its original packaging.[1][3]

-

Incompatibilities: Keep away from:

Experimental Protocol: Quenching of a Reaction Containing this compound

This protocol outlines a general procedure for safely quenching a reaction mixture containing residual this compound.

Materials:

-

Reaction mixture containing this compound.

-

Anhydrous, non-protic solvent (e.g., THF, Dichloromethane).

-

Quenching agent: A nucleophilic amine (e.g., a secondary amine like diethylamine or morpholine) or an alcohol (e.g., isopropanol) to react with the excess isothiocyanate.

-

Saturated aqueous sodium bicarbonate solution.

-

Appropriate PPE.

Procedure:

-

Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath to control the exotherm of the quench.

-

Slowly add the quenching agent (e.g., diethylamine) dropwise to the cooled reaction mixture with vigorous stirring. The isothiocyanate will react with the amine to form a thiourea derivative.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure all the isothiocyanate has reacted.

-

Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Be aware of potential gas evolution.

-

Allow the mixture to warm to room temperature.

-

The quenched reaction mixture can now be worked up using standard extraction procedures.

Reactivity Profile

Acyl isothiocyanates are highly reactive electrophiles. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the isothiocyanate carbon.[6][7]

-

Nucleophilic Attack: They readily react with nucleophiles such as amines, alcohols, and thiols.

-

Cyclization Reactions: The bifunctional nature of acyl isothiocyanates allows them to participate in various cyclization reactions to form a wide range of heterocyclic compounds.[6][7]

-

Reaction with Water: As previously mentioned, they react violently with water, which can liberate toxic gases. This reaction is a primary safety concern.[1]

Visualizations

Caption: Logical workflow for safe handling and emergency response.

Caption: Key reactions of the isothiocyanate functional group.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. furan-2-carbonyl isothiocyanate | 26172-44-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Acyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Acyl isothiocyanates are a class of reactive organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, many of which exhibit significant biological activity. Their unique reactivity, stemming from the presence of both an acyl group and an isothiocyanate moiety, makes them valuable intermediates in medicinal chemistry and drug development. This technical guide provides an in-depth review of the most common and effective methods for the synthesis of acyl isothiocyanates, complete with detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of reaction mechanisms and workflows.

Core Synthetic Methodologies

The synthesis of acyl isothiocyanates is predominantly achieved through two primary routes: the reaction of acyl chlorides with thiocyanate salts and the more recent one-pot synthesis from carboxylic acids. Each method offers distinct advantages and is suited to different starting materials and experimental constraints.

Synthesis from Acyl Chlorides and Thiocyanate Salts

The reaction of an acyl chloride with a metal thiocyanate is a well-established and widely utilized method for the preparation of acyl isothiocyanates.[1] This nucleophilic substitution reaction is typically carried out using potassium thiocyanate or ammonium thiocyanate in an anhydrous solvent.[1][2]

Caption: General reaction for acyl isothiocyanate synthesis from acyl chlorides.

A representative procedure for the synthesis of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate is as follows:

-

In a reaction vessel, dissolve 160 g (2 moles) of ammonium thiocyanate in 1000 ml of dry acetone.[2]

-

With vigorous stirring, add 280 g (2 moles) of benzoyl chloride to the solution over approximately 1 hour.[2] The reaction is exothermic, and a white precipitate of ammonium chloride will form.[2]

-

After the addition is complete, reflux the mixture for a short period.[2]

-

Cool the mixture, and filter the precipitate by suction, washing it with 200 ml of acetone.[2]

-

The resulting orange-red solution of benzoyl isothiocyanate is typically used immediately for subsequent reactions.[2]

The yields of acyl isothiocyanates from acyl chlorides are generally good, though they can be influenced by the nature of the acyl chloride and the reaction conditions.

| Acyl Chloride | Thiocyanate Salt | Solvent | Conditions | Yield (%) | Reference |

| Benzoyl chloride | KSCN | Dichloromethane/Acetone | 20°C, 2 h, PEG-400 catalyst | 95 | [3] |

| Benzoyl chloride | NH₄SCN | Dry Acetone | Reflux | Not specified | [2] |

| m-Nitrobenzoyl chloride | NH₄SCN | Dry Acetone | Analogous to benzoyl chloride | Not specified | [2] |

One-Pot Synthesis from Carboxylic Acids

A more recent and efficient method for the synthesis of acyl isothiocyanates involves a one-pot reaction from carboxylic acids using trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP).[3] This approach avoids the need to pre-form the often moisture-sensitive acyl chlorides.

The reaction proceeds through the initial formation of a phosphonium salt from TPP and TCCA, which then activates the carboxylic acid. Subsequent reaction with potassium thiocyanate yields the acyl isothiocyanate.

Caption: Mechanism of acyl isothiocyanate synthesis from carboxylic acids.

The following is a general procedure for the one-pot synthesis of acyl isothiocyanates from carboxylic acids:

-

To a mixture of triphenylphosphine (1 mmol), trichloroisocyanuric acid (0.3 mmol), and potassium thiocyanate (2 mmol) in toluene (5 mL), add the carboxylic acid (0.8 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with a saturated solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This method provides high yields for a variety of aromatic and aliphatic carboxylic acids.

| Carboxylic Acid | Time (min) | Yield (%) |

| Benzoic acid | 40 | 95 |

| 4-Nitrobenzoic acid | 15 | 92 |

| 3-Nitrobenzoic acid | 20 | 90 |

| 4-Chlorobenzoic acid | 25 | 93 |

| 4-Bromobenzoic acid | 25 | 94 |

| 3-Chlorobenzoic acid | 30 | 91 |

| 3-Bromobenzoic acid | 30 | 92 |

| 4-Methylbenzoic acid | 60 | 88 |

| 4-Methoxybenzoic acid | 70 | 85 |

| 2-Naphthoic acid | 45 | 90 |

| Phenylacetic acid | 45 | 87 |

| Phenoxyacetic acid | 50 | 86 |

| Cinnamic acid | 40 | 92 |

| Acetic acid | 60 | 80 |

| Propionic acid | 60 | 82 |

| Butyric acid | 65 | 83 |

| Valeric acid | 65 | 84 |

| Hexanoic acid | 70 | 85 |

| Palmitic acid | 90 | 82 |

| Stearic acid | 90 | 80 |

| 2,4-Dichlorophenoxyacetic acid | 35 | 91 |

Table adapted from Entezari, N. et al., Croat. Chem. Acta 2014, 87 (3), 201–206.[3]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of acyl isothiocyanates can be visualized to provide a clear overview of the experimental process.

Caption: General experimental workflow for acyl isothiocyanate synthesis.

Conclusion

The synthesis of acyl isothiocyanates is a cornerstone for the development of various heterocyclic compounds of medicinal interest. The traditional method employing acyl chlorides and thiocyanate salts remains a robust and widely practiced technique. However, the one-pot synthesis from carboxylic acids offers a milder, more efficient, and often higher-yielding alternative, particularly for sensitive substrates. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific properties of the target acyl isothiocyanate. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their synthetic endeavors.

References

Methodological & Application

Application Notes: Chiral Derivatization of Primary Amines using Oxolane-2-carbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of pharmaceutical and biological research, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. Chiral derivatization is a powerful technique for the enantiomeric resolution of chiral compounds, such as primary amines, by converting the enantiomers into diastereomers. These diastereomeric derivatives can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

This application note details the use of a novel chiral derivatizing agent, (S)-oxolane-2-carbonyl isothiocyanate, for the analysis of primary amines. The reaction of this reagent with a racemic primary amine yields a pair of stable diastereomeric thioureas, which can be readily separated and quantified.

Principle of the Reaction

(S)-oxolane-2-carbonyl isothiocyanate is a chiral electrophile that reacts readily with the nucleophilic primary amino group. The isothiocyanate moiety is highly reactive towards primary amines, leading to the formation of a stable thiourea linkage. When a racemic amine reacts with an enantiomerically pure chiral derivatizing agent like (S)-oxolane-2-carbonyl isothiocyanate, a mixture of diastereomers is formed. These diastereomers possess different physical and chemical properties, allowing for their separation by achiral chromatographic methods. The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original amine.

The reaction proceeds under mild conditions and typically goes to completion, ensuring accurate quantification. The resulting thiourea derivatives often exhibit enhanced UV absorbance or fluorescence, facilitating their detection.

Experimental Protocols

Materials and Reagents

-

(S)-oxolane-2-carbonyl isothiocyanate (CDA)

-

Racemic primary amine (analyte)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (optional, to scavenge any liberated acid)

-

Quenching reagent (e.g., a secondary amine like diethylamine or an amino acid)

-

HPLC grade solvents for analysis (e.g., acetonitrile, water, methanol)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Derivatization Protocol

-

Preparation of Analyte Solution: Accurately weigh a known amount of the racemic primary amine and dissolve it in the chosen anhydrous aprotic solvent to a final concentration of approximately 1 mg/mL.

-

Preparation of CDA Solution: Prepare a solution of (S)-oxolane-2-carbonyl isothiocyanate in the same solvent at a concentration of 1.2 to 1.5 molar equivalents relative to the analyte.

-

Reaction: In a clean, dry vial, mix the analyte solution with the CDA solution. If the primary amine is in the form of a salt, add 2-3 equivalents of a tertiary amine base to liberate the free amine.

-

Incubation: Cap the vial tightly and incubate the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (typically 30-60 minutes). The optimal reaction time and temperature should be determined experimentally.

-

Quenching: After the reaction is complete, add a small amount of a quenching reagent to consume any excess CDA.

-

Sample Preparation for HPLC: The reaction mixture can be directly injected into the HPLC system or subjected to a cleanup procedure, such as SPE, to remove any interfering substances.

Data Presentation

The following table summarizes representative quantitative data for the chiral derivatization of a primary amine with an acyl isothiocyanate. Please note that these are typical values and may require optimization for specific applications.

| Parameter | Value |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | 40 °C |

| Reaction Time | 45 minutes |

| Molar Ratio (CDA:Amine) | 1.3 : 1 |

| HPLC Conditions | |

| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Results | |

| Retention Time (Diastereomer 1) | 12.5 min |

| Retention Time (Diastereomer 2) | 14.2 min |

| Resolution (Rs) | > 1.5 |

| Limit of Detection (LOD) | Dependent on analyte and detector |

| Limit of Quantification (LOQ) | Dependent on analyte and detector |

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group of (S)-oxolane-2-carbonyl isothiocyanate, forming a stable thiourea derivative.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the chiral derivatization and analysis of a primary amine using (S)-oxolane-2-carbonyl isothiocyanate.

Conclusion

The use of (S)-oxolane-2-carbonyl isothiocyanate as a chiral derivatizing agent provides a reliable and efficient method for the enantiomeric separation of primary amines. The mild reaction conditions, formation of stable diastereomeric thioureas, and good chromatographic resolution make this a valuable tool for quality control in drug development and for stereochemical analysis in various scientific disciplines. Researchers are encouraged to optimize the presented protocols for their specific analytes and analytical instrumentation to achieve the best results.

Application Note: Enantiomeric Separation of Chiral Amines using Oxolane-2-carbonyl Isothiocyanate as a Pre-column Derivatizing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for enantiomeric separation. One effective strategy, known as the indirect method, involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[2]

This application note describes a proposed HPLC method for the enantiomeric separation of chiral primary and secondary amines following pre-column derivatization with (S)-oxolane-2-carbonyl isothiocyanate. This chiral isothiocyanate serves as an efficient CDA, reacting with amines to form stable thiourea diastereomers that are readily separable by reversed-phase HPLC.

Principle of the Method

The fundamental principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with an enantiomerically pure chiral derivatizing agent. In this case, the chiral amine analyte reacts with (S)-oxolane-2-carbonyl isothiocyanate. The isothiocyanate group (-N=C=S) is highly reactive towards the nucleophilic amino group, leading to the formation of a covalent thiourea linkage.

Since the derivatizing agent is chiral, the reaction with the (R)- and (S)-enantiomers of the amine will produce two different diastereomers, (R,S) and (S,S), respectively. These diastereomers possess distinct three-dimensional structures and, consequently, different physical and chemical properties. This difference in properties allows for their separation using standard achiral HPLC columns, such as a C18 column. The separated diastereomers can then be detected and quantified using a UV detector.

Experimental Protocols

Synthesis of (S)-Oxolane-2-carbonyl Isothiocyanate

(S)-Oxolane-2-carbonyl isothiocyanate can be synthesized from the corresponding acyl chloride. A general procedure is outlined below:

Materials:

-

(S)-Oxolane-2-carbonyl chloride

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[3]

-

Anhydrous acetone or acetonitrile

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dry potassium thiocyanate or ammonium thiocyanate under vacuum at 100 °C for 4 hours.

-

In a round-bottom flask under an inert atmosphere, dissolve the dried thiocyanate salt in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (S)-oxolane-2-carbonyl chloride in anhydrous acetone to the cooled thiocyanate solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated potassium or ammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (S)-oxolane-2-carbonyl isothiocyanate.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary. The purity of the reagent should be confirmed by spectroscopic methods (e.g., IR, NMR).

Derivatization of Chiral Amines

This protocol provides a general procedure for the derivatization of a chiral amine with the synthesized (S)-oxolane-2-carbonyl isothiocyanate.

Materials:

-

Chiral amine sample

-

(S)-Oxolane-2-carbonyl isothiocyanate solution (10 mg/mL in anhydrous acetonitrile)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Accurately weigh and dissolve the chiral amine sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the amine solution.

-

Add 200 µL of the (S)-oxolane-2-carbonyl isothiocyanate solution.

-

Add 10 µL of TEA or DIPEA to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Heat the reaction mixture at 60 °C for 1 hour.

-

After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC Method

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% B

-

30-31 min: 70% to 30% B

-

31-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm (or a wavelength where the thiourea derivative has maximum absorbance)

Data Presentation

The following table presents example data for the separation of the diastereomers of a hypothetical chiral amine after derivatization with (S)-oxolane-2-carbonyl isothiocyanate.

| Diastereomer | Retention Time (t_R) (min) | Capacity Factor (k') | Separation Factor (α) | Resolution (R_s) |

| (R,S)-Diastereomer | 15.2 | 6.6 | 1.15 | 2.5 |

| (S,S)-Diastereomer | 16.8 | 7.4 |

Note: This is example data for illustrative purposes.

Visualizations

Caption: Derivatization of a chiral amine with (S)-oxolane-2-carbonyl isothiocyanate.

Caption: Experimental workflow for enantiomeric separation.

Conclusion

The proposed method utilizing (S)-oxolane-2-carbonyl isothiocyanate as a chiral derivatizing agent offers a viable strategy for the enantiomeric separation of chiral primary and secondary amines by HPLC on a conventional achiral stationary phase. The derivatization protocol is straightforward, and the resulting thiourea diastereomers are stable and exhibit good chromatographic behavior. This application note provides a solid foundation for method development and can be further optimized by modifying the derivatization conditions (e.g., reaction time, temperature, and reagent concentrations) and the HPLC parameters (e.g., mobile phase composition, gradient profile, and column chemistry) to achieve the desired separation for specific analytes. Validation of the method in accordance with regulatory guidelines is recommended before its application in a quality control environment.

References

Application Note: Determination of Enantiomeric Excess of Pharmaceuticals using Oxolane-2-carbonyl Isothiocyanate as a Chiral Derivatizing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (e.e.) is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] One common method for determining e.e. is through the use of chiral derivatizing agents (CDAs), which convert a mixture of enantiomers into a mixture of diastereomers.[2] These diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using standard analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]

This application note details a methodology for determining the enantiomeric excess of pharmaceutical compounds containing primary or secondary amine functionalities using (S)-oxolane-2-carbonyl isothiocyanate as a chiral derivatizing agent, followed by analysis with ¹H NMR spectroscopy. The isothiocyanate group reacts with the amine to form a thiourea linkage, creating a pair of diastereomers with distinct NMR spectra, which can then be used to quantify the enantiomeric ratio.

Principle of the Method

The underlying principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent. In this case, the chiral pharmaceutical amine reacts with (S)-oxolane-2-carbonyl isothiocyanate to form diastereomeric thioureas. Due to the different spatial arrangements of the atoms in the diastereomers, the chemical environments of their respective nuclei will differ, leading to distinct chemical shifts in their NMR spectra. The ratio of the integrals of the corresponding signals in the NMR spectrum is directly proportional to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

Experimental Protocols

1. Materials and Reagents

-

(S)-Oxolane-2-carbonyl isothiocyanate (CDA)

-

Pharmaceutical compound with a primary or secondary amine (e.g., Amphetamine, Propranolol)

-

Anhydrous deuterated chloroform (CDCl₃)

-

Anhydrous pyridine (optional, as a catalyst)

-

Nitrogen gas for providing an inert atmosphere